[(4-Bromo-3-methoxyphenyl)sulfonyl](3-imidazolylpropyl)amine
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Overview
Description
(4-Bromo-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a 4-bromo-3-methoxyphenyl ring and a 3-imidazolylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)sulfonylamine typically involves multiple steps:
Coupling with Imidazole: The final step involves coupling the sulfonylated intermediate with 3-imidazolylpropylamine under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.
Major Products
Oxidation: 4-bromo-3-methoxybenzoic acid.
Reduction: (4-Bromo-3-methoxyphenyl)sulfanylamine.
Substitution: 4-azido-3-methoxyphenylsulfonyl(3-imidazolylpropyl)amine.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-3-methoxyphenyl)sulfonylamine is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
The compound’s imidazole moiety is of particular interest in biological research due to its presence in many bioactive molecules. It can be used to study enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for developing new drugs. Its structure suggests potential activity against certain enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-Bromo-3-methoxyphenyl)sulfonylamine exerts its effects depends on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can form strong hydrogen bonds, affecting protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Bromo-3-methoxyphenyl)sulfonylamine
- (4-Bromo-3-methoxyphenyl)sulfonylamine
Uniqueness
(4-Bromo-3-methoxyphenyl)sulfonylamine is unique due to the specific combination of its functional groups. The presence of both a bromine atom and an imidazole ring provides distinct reactivity and binding properties, making it versatile for various applications.
Properties
Molecular Formula |
C13H16BrN3O3S |
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Molecular Weight |
374.26 g/mol |
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H16BrN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
InChI Key |
YCSZRIQUWQDQCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Br |
Origin of Product |
United States |
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